3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a chemical compound known for its role as a receptor tyrosine kinase inhibitor. This compound is particularly significant in the field of medicinal chemistry due to its ability to inhibit specific kinases, such as FLK-1 and EGF receptor tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of receptor tyrosine kinase inhibition.
Biology: The compound is employed in biological assays to study cell signaling pathways involving receptor tyrosine kinases.
Medicine: It has potential therapeutic applications in the treatment of diseases where receptor tyrosine kinases are implicated, such as cancer.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
2,6-Di-tert-butyl-4-formylphenol: A structural analog with similar functional groups
Uniqueness
What sets 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one apart from similar compounds is its specific ability to inhibit receptor tyrosine kinases. This unique property makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27NO2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26)/b16-11- |
InChI Key |
NUMNJHZZSGKINB-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.